7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-5(8(13)14)3-9-6-2-7(12)10-11(4)6/h2-3H,1H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGSRFSMSJIMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC(=O)NN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391423 | |
| Record name | ST001086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329207-48-9 | |
| Record name | ST001086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- β-Keto esters or β-keto amides : These provide the carbon framework for the pyrimidine ring.
- Hydrazine hydrate or hydrazine derivatives : Used to form the pyrazole ring via cyclization.
- Methyl-substituted precursors : To introduce the methyl group at position 7.
Stepwise Synthetic Route
| Step | Reaction Type | Description | Typical Conditions |
|---|---|---|---|
| 1 | Condensation | Reaction of β-keto ester (e.g., ethyl acetoacetate) with hydrazine hydrate to form pyrazole | Reflux in ethanol or toluene, base catalyst |
| 2 | Cyclization | Intramolecular cyclization to form pyrazolo[1,5-a]pyrimidine core | Heating under reflux, sometimes with acid/base catalysis |
| 3 | Methylation | Introduction of methyl group at position 7 via methylated starting materials or methylation reagents | Use of methyl iodide or methylating agents under basic conditions |
| 4 | Hydrolysis | Conversion of ester groups to carboxylic acid | LiOH·H₂O in THF/water mixture, room temperature to mild heating |
| 5 | Oxidation (if required) | Formation of the 2-oxo (keto) group | Mild oxidizing agents such as PCC or air oxidation |
Representative Synthetic Example
A typical synthesis might proceed as follows:
- Condensation of methyl 5-amino-1H-pyrazole-4-carboxylate with a β-keto ester derivative under reflux in ethanol with triethylamine as a base to form the fused bicyclic intermediate.
- Cyclization to close the pyrimidine ring.
- Hydrolysis of the methyl ester to the carboxylic acid using lithium hydroxide monohydrate in a tetrahydrofuran/water solvent system.
- Purification by recrystallization or chromatography to isolate the target compound.
Reaction Conditions and Optimization
- Solvents : Ethanol, toluene, tetrahydrofuran (THF), and water mixtures are commonly used.
- Temperature : Reflux temperatures (78–110 °C) for condensation and cyclization; room temperature to mild heating (25–50 °C) for hydrolysis.
- Catalysts : Triethylamine or other organic bases facilitate condensation; acids or bases may catalyze cyclization.
- Purification : Crystallization from suitable solvents or chromatographic techniques ensure high purity.
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR) : ^1H NMR confirms the presence of methyl groups (~2.5 ppm), aromatic protons (~6.8–7.3 ppm), and NH protons (~12–14 ppm).
- Infrared Spectroscopy (IR) : Carbonyl stretches at ~1700 cm⁻¹ (carboxylic acid and keto groups) and NH stretches at ~3200 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C8H7N3O3 (molecular weight ~193.16 g/mol).
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to monitor reaction progress and confirm product purity.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Core Reaction | Cyclocondensation of β-keto esters/amides with hydrazine derivatives |
| Key Reagents | Ethyl acetoacetate, hydrazine hydrate, methylating agents, LiOH·H₂O |
| Solvents | Ethanol, toluene, THF, water |
| Temperature Range | Reflux (78–110 °C) for cyclization; 25–50 °C for hydrolysis |
| Catalysts | Triethylamine, acid/base catalysts |
| Purification Techniques | Recrystallization, chromatography |
| Characterization Techniques | NMR, IR, MS, LC-MS |
| Yield Optimization | Controlled reaction times, stoichiometry, and temperature |
Research Findings and Industrial Considerations
- Patent literature (WO2013174931A1) describes pharmaceutically acceptable salts and derivatives of pyrazolo[1,5-a]pyrimidine compounds, indicating the importance of salt formation post-synthesis for drug formulation.
- Industrial synthesis may employ continuous flow reactors and automated purification to enhance yield and reproducibility.
- Stability considerations require storage under dry, cool conditions to prevent degradation of the carboxylic acid and keto functionalities.
- Spectroscopic and chromatographic methods are essential for confirming regioselectivity and purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines, oxo derivatives, and dihydro derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid. For instance:
- A derivative of this compound was evaluated against multiple cancer cell lines (e.g., MCF7 and A549) and showed significant cytotoxicity with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. A study reported that derivatives of pyrazolo compounds exhibited significant antibacterial effects .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example:
- Inhibition of cyclin-dependent kinases (CDKs) was observed with certain pyrazolo derivatives, which could potentially lead to new cancer therapies .
Synthesis and Case Studies
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which provide an efficient route to generate diverse bioactive compounds.
Case Study 1: Synthesis via Multicomponent Reactions
A recent review discussed the application of MCRs in synthesizing various pyrazole derivatives, emphasizing their efficiency and effectiveness in producing compounds with significant biological activity .
| Compound | Activity | IC50 Value (µM) |
|---|---|---|
| 7-Methyl derivative | Anticancer | 0.39 (A549) |
| Pyrazole derivative | Antimicrobial | Not specified |
Case Study 2: Anticancer Screening
In a comparative study on the anticancer effects of pyrazolo derivatives, 7-Methyl derivatives were screened against several cancer cell lines:
| Cell Line | Compound | IC50 Value (µM) |
|---|---|---|
| MCF7 | 7-Methyl derivative | 0.46 |
| NCI-H460 | Another derivative | 0.03 |
Mechanism of Action
The mechanism of action of 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as tyrosine kinases and phosphodiesterases, by binding to their active sites. This interaction disrupts the normal function of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₇N₃O₃.
- Molecular Weight : 193.16 g/mol.
Applications :
This scaffold is of interest in medicinal chemistry due to its structural similarity to purines and pyrimidines, making it a candidate for enzyme inhibition (e.g., aldose reductase) or receptor modulation .
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences :
Position 2 Modifications: The 2-oxo group in the target compound introduces tautomerism, enhancing hydrogen-bonding capacity compared to 2-methyl (CAS 10524-52) or 2-amino (CAS 2627-59-0) derivatives. This affects binding to enzymes like aldose reductase. 2-Methyl derivatives (e.g., CAS 10524-52) exhibit higher thermal stability due to reduced steric strain.
Position 7 Modifications: 7-Methyl (target) vs. 7-amino (CAS 2627-59-0): Methyl groups increase lipophilicity, whereas amino groups enhance solubility and nucleophilic reactivity.
Carboxylic Acid vs. Ester :
- The 6-carboxylic acid in the target compound improves water solubility and ionic interactions compared to ethyl ester derivatives (CAS 64689-82-3), which are more membrane-permeable.
Biological Activity :
- The 4-chlorobenzyl derivative (Compound 80) shows superior aldose reductase inhibition due to enhanced hydrophobic interactions with the enzyme’s active site.
Biological Activity
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 193.16 g/mol. The compound features a pyrazolo-pyrimidine scaffold, which is known for its diverse biological activities.
Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. A notable example includes the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which has been linked to cancer cell growth .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Methyl-2-oxo-pyrazolo[1,5-a]pyrimidine | A431 (vulvar carcinoma) | 12.5 | DHFR inhibition |
| 5-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine | Various solid tumors | 15.0 | Induction of apoptosis |
Cannabinoid Receptor Modulation
The compound has also been studied for its interaction with cannabinoid receptors. Specifically, structural analogs have been identified as selective inverse agonists for the CB2 cannabinoid receptor. This activity suggests potential applications in pain management and inflammation reduction .
Table 2: Cannabinoid Receptor Affinity
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| 7-Oxopyrazolo[1,5-a]pyrimidine | CB2 | 50 |
| 7-Methyl-2-oxo-pyrazolo[1,5-a]pyrimidine | CB2 | 45 |
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of enzymes like DHFR disrupts nucleotide synthesis essential for cell division.
- Receptor Modulation : By acting on cannabinoid receptors, it may alter signaling pathways involved in pain and inflammation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
Case Studies
A study published in Molecular Pharmacology highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in reducing tumor growth in xenograft models. These compounds demonstrated a significant reduction in tumor size compared to controls when administered at specific dosages .
Q & A
Q. What statistical methods are suitable for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values. Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives .
Safety and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
